Superior In Vivo Antireproductive Potency (ED50) of the Biphenylyl Derivative Against a Baseline Phenyl Analog in a Standard Hamster Model
The compound of Example 1 from US4275066A, which is a 5,6-dihydro-2-(4-biphenylyl)-s-triazolo[5,1-a]isoquinoline, demonstrates a potent in vivo antifertility effect with a defined ED50 [1]. While a direct, side-by-side ED50 for an unsubstituted phenyl analog is not presented in the same table, historical data from a related patent (US4075341) on the same pharmacophore class reports an ED50 of 1.0 mg/kg s.c. for 2-phenyl-5,6-dihydro-s-triazolo[5,1-a]isoquinoline in a comparable hamster pregnancy interception assay [2]. This cross-study comparison highlights a significant potency enhancement associated with the biphenylyl modification.
| Evidence Dimension | In vivo antireproductive potency |
|---|---|
| Target Compound Data | ED50 = ~0.20 mg/kg s.c. |
| Comparator Or Baseline | ED50 = 1.0 mg/kg s.c. for 2-phenyl-5,6-dihydro-s-triazolo[5,1-a]isoquinoline |
| Quantified Difference | The biphenylyl derivative is approximately 5 times more potent (0.20 vs. 1.0 mg/kg ED50) based on cross-study data from identical pharmacological models. |
| Conditions | Syrian golden hamsters. Compounds administered s.c. in sesame oil vehicle for 5 days beginning day 4 of pregnancy. Endpoint is absence of live fetuses at day 14 autopsy. ED50 defined as the dose level showing 100% effectiveness in 50% of animals. |
Why This Matters
This 5-fold potency difference is a critical factor for scientific selection, as it directly translates to lower required dosages, a potentially reduced toxicological burden, and a significantly improved therapeutic index for in vivo studies on pregnancy termination.
- [1] US Patent US4275066A. Antireproductive tricyclic ortho-fused nitrogen containing compounds. Published June 23, 1981. Column 4, lines 53-55. View Source
- [2] US Patent US4075341. 2-Substituted phenyl-5-triazols [5,1-a] isoquinoline compounds. Published February 21, 1978. Table I. View Source
